Stearoylcarnitine

Description

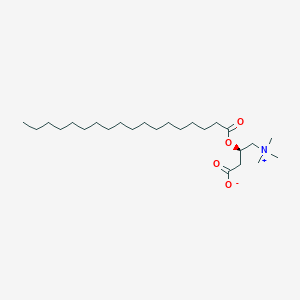

Structure

2D Structure

Properties

IUPAC Name |

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPHNLNTJNMAEE-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314733 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25597-09-5 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Stearoylcarnitine in Mitochondrial Beta-Oxidation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18:0), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of stearic acid, a saturated fatty acid, for subsequent beta-oxidation. Its primary role is to facilitate the entry of long-chain fatty acids into the mitochondrial matrix, a key step in cellular energy production. However, the accumulation of this compound and other long-chain acylcarnitines is increasingly recognized as a hallmark of mitochondrial dysfunction and is implicated in the pathophysiology of various metabolic diseases, including type 2 diabetes and cardiovascular disease. This guide provides a comprehensive overview of the role of this compound in mitochondrial beta-oxidation, its association with disease states, quantitative data on its levels in different conditions, detailed experimental protocols for its analysis, and a visualization of the relevant metabolic and signaling pathways.

The Fundamental Role of this compound in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is responsible for transporting these fatty acids into the mitochondrial matrix, and this compound is a key player in this process for stearic acid.

The transport process involves three key enzymes:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of stearoyl-CoA and L-carnitine into this compound and Coenzyme A.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of this compound into the mitochondrial matrix in exchange for a molecule of free carnitine.

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts this compound back to stearoyl-CoA and L-carnitine within the matrix. The regenerated stearoyl-CoA can then undergo beta-oxidation.

Under normal physiological conditions, this process is tightly regulated to match the rate of fatty acid oxidation with the energy demands of the cell.

This compound Accumulation as an Indicator of Mitochondrial Dysfunction

An imbalance between the uptake of fatty acids into the mitochondria and their subsequent oxidation can lead to the accumulation of long-chain acylcarnitines, including this compound. This accumulation is often indicative of incomplete or stalled beta-oxidation and is associated with mitochondrial dysfunction.[1] Elevated levels of this compound have been observed in various pathological conditions, suggesting that it may not only be a biomarker but also a contributor to disease progression.[2]

Quantitative Data on this compound Levels in Disease

The following tables summarize the quantitative data on this compound concentrations in plasma/serum across various metabolic diseases as reported in peer-reviewed studies. These values highlight the consistent elevation of this compound in disease states compared to healthy controls.

Table 1: Plasma/Serum this compound Concentrations in Type 2 Diabetes (T2D) and Prediabetic Conditions

| Condition | This compound Concentration (µM) | Fold Change vs. Healthy Controls | Reference |

| Normal Glucose Tolerance (NGT) | 0.25 ± 0.08 | - | [3] |

| Impaired Glucose Tolerance (IGT) | 0.28 ± 0.10 | 1.12 | [3] |

| Type 2 Diabetes (T2D) | 0.30 ± 0.12 | 1.20 | [3] |

| Obese vs. Lean Controls | Elevated in Obese | - | [4] |

Table 2: Plasma/Serum this compound Concentrations in Cardiovascular Disease (CVD)

| Condition | This compound Concentration (µM) | Fold Change vs. Healthy Controls | Reference |

| Coronary Artery Disease (CAD) | Significantly elevated in CAD patients | - | [5] |

| T2DM with CVD vs. T2DM without CVD | Elevated in T2DM with CVD | - | [6] |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a common method for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples

-

Internal Standard (IS): Deuterated this compound (e.g., d3-stearoylcarnitine)

-

Methanol (B129727), Acetonitrile (LC-MS grade)

-

Formic acid

-

n-butanol

-

Acetyl chloride

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the deuterated internal standard solution.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a new tube.

-

-

Derivatization (Butylation):

-

Sample Clean-up (Optional, using SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the acylcarnitines with a high-organic solvent containing a small amount of acid.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

LC Separation: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Employ a gradient elution from low to high organic phase to separate the acylcarnitines.[9]

-

-

MS/MS Detection:

-

Use ESI in positive ion mode.

-

Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 456.4 -> 85.1) and its internal standard.[9]

-

-

-

Data Analysis:

-

Quantify this compound by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound.

-

Mitochondrial Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

Materials:

-

Isolated mitochondria or cultured cells

-

Assay Buffer (e.g., containing KH2PO4, MgCl2, KCl, and fatty-acid-free BSA)

-

Substrate: Stearic acid conjugated to BSA

-

L-carnitine

-

ADP

-

Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

-

Mitochondria Isolation/Cell Culture:

-

Isolate mitochondria from tissues of interest using differential centrifugation.

-

For cell-based assays, seed cells in a microplate and allow them to adhere.[10]

-

-

Assay Setup:

-

Resuspend isolated mitochondria in the assay buffer.

-

For cells, replace the culture medium with the assay buffer.

-

-

Initiation of the Reaction:

-

Add stearate-BSA conjugate, L-carnitine, and malate to the mitochondria or cells.

-

-

Measurement of Oxygen Consumption:

-

Monitor the rate of oxygen consumption. The rate of oxygen consumption is directly proportional to the rate of fatty acid oxidation.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption per milligram of mitochondrial protein or per number of cells. Compare the rates under different experimental conditions (e.g., with and without inhibitors).

-

CPT2 Enzyme Activity Assay

This assay measures the activity of CPT2 in cell or tissue lysates.

Materials:

-

Cell or tissue homogenates

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrate: Palmitoylcarnitine (B157527) (as a representative long-chain acylcarnitine)

-

Coenzyme A (CoA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a microplate well, add the reaction buffer containing DTNB.

-

Add the cell/tissue homogenate.

-

Initiate the reaction by adding palmitoylcarnitine and CoA.

-

-

Measurement:

-

CPT2 will convert palmitoylcarnitine and CoA to palmitoyl-CoA and carnitine. The free CoA produced will react with DTNB to form a yellow-colored product.

-

Measure the increase in absorbance at 412 nm over time.[11]

-

-

Data Analysis:

-

Calculate the CPT2 activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product. Express the activity as nmol/min/mg of protein.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

Accumulation of long-chain acylcarnitines, including this compound, can activate pro-inflammatory signaling pathways and impair insulin (B600854) signaling.

Caption: Pro-inflammatory and insulin signaling pathways affected by this compound.

Experimental Workflow for Acylcarnitine Profiling

The following diagram outlines a typical workflow for the analysis of acylcarnitines from biological samples.

Caption: Experimental workflow for acylcarnitine metabolomics analysis.

Conclusion

This compound is an indispensable molecule for the mitochondrial beta-oxidation of stearic acid. However, its accumulation serves as a critical biomarker for mitochondrial dysfunction and is increasingly implicated in the pathogenesis of metabolic diseases. The quantitative analysis of this compound, alongside other acylcarnitines, provides valuable insights into the metabolic state of an individual and holds promise for the diagnosis and monitoring of disease progression. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and target the intricate role of this compound in health and disease.

References

- 1. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]

- 2. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 4. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus [frontiersin.org]

- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stearoylcarnitine Synthesis Pathway from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondrial matrix for subsequent β-oxidation. The synthesis of this compound is a multi-step enzymatic process that is vital for fatty acid utilization, particularly in metabolically active tissues such as the liver, heart, and skeletal muscle. Dysregulation of this pathway is implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the enzymatic reactions, cellular localization, and key regulatory mechanisms. Furthermore, it presents detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, along with a compilation of available quantitative data to support research and drug development endeavors in this field.

Introduction

The catabolism of long-chain fatty acids is a fundamental source of cellular energy. However, the inner mitochondrial membrane is impermeable to these molecules in their free form. The carnitine shuttle system serves as the essential transport mechanism, and the formation of acylcarnitines is the rate-limiting step in this process. Stearic acid (C18:0), a common saturated fatty acid, must be converted to its carnitine derivative, this compound, to enter the mitochondria for β-oxidation. This guide elucidates the core biochemical steps involved in the synthesis of this compound from stearic acid.

The this compound Synthesis Pathway

The synthesis of this compound from stearic acid involves a two-step enzymatic process:

Step 1: Activation of Stearic Acid to Stearoyl-CoA

The first committed step is the activation of stearic acid to its coenzyme A (CoA) thioester, stearoyl-CoA. This reaction is catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and other long-chain acyl-CoA synthetases.[1][2] The reaction consumes one molecule of ATP, which is cleaved to AMP and pyrophosphate (PPi).

-

Reaction: Stearic Acid + CoA + ATP → Stearoyl-CoA + AMP + PPi

-

Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)[1][2]

-

Cellular Localization: ACSL1 is primarily located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.[1]

Step 2: Formation of this compound

The acyl group from stearoyl-CoA is then transferred to L-carnitine to form this compound. This reversible reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) .[3]

-

Reaction: Stearoyl-CoA + L-Carnitine ↔ this compound + CoA

-

Enzyme: Carnitine Palmitoyltransferase 1 (CPT1)[3]

-

Cellular Localization: CPT1 is an integral protein of the outer mitochondrial membrane.[3]

Once synthesized, this compound is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, converting this compound back to stearoyl-CoA and L-carnitine. The regenerated stearoyl-CoA can then enter the β-oxidation pathway.

Mandatory Visualization: this compound Synthesis Pathway

Caption: The enzymatic pathway for the synthesis of this compound from stearic acid.

Data Presentation: Quantitative Insights

Quantitative data for the this compound synthesis pathway is crucial for building kinetic models and understanding its regulation. The following tables summarize available data. Note: Specific kinetic data for stearic acid and stearoyl-CoA are limited in the literature; therefore, data for the closely related and well-studied palmitic acid (C16:0) and palmitoyl-CoA are provided as an approximation.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| ACSL1 | Palmitic Acid | 3T3-L1 Adipocytes | Not Reported | ACSL1 is ~10-fold more active toward C16:0 than C24:0 | [4] |

| Stearic Acid | Data not available | Data not available | Data not available | ||

| CPT1 | Palmitoyl-CoA | Rat Heart Mitochondria | 49% of control in aged rats | 60% of control in aged rats | [5] |

| Palmitoyl-CoA | SCD1-/- Mouse Liver | 35.1 ± 1.4 µM (for carnitine) | 260.76 nmol/min/mg protein | [6] | |

| Stearoyl-CoA | Data not available | Data not available | Data not available |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Tissue | Condition | Concentration | Reference(s) |

| Stearic Acid | Human Liver | Nonalcoholic Fatty Liver | Increased vs. control | [7] |

| Human Skeletal Muscle | - | Data not available | ||

| Stearoyl-CoA | Mouse Skeletal Muscle (Soleus) | SCD1-/- | Decreased by 27% vs. wild-type | [8] |

| Mouse Skeletal Muscle (Gastrocnemius) | SCD1-/- | Increased by 40% vs. wild-type | [8] | |

| This compound | Rat Liver | After partial hepatectomy | Increased with starvation | [9] |

| Human Skeletal Muscle | - | Data not available |

Experimental Protocols

Accurate measurement of this compound and the activity of its synthesizing enzymes is fundamental for research in this area.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from tissue samples.

4.1.1. Sample Preparation (Tissue)

-

Weigh approximately 5 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube.[10]

-

Add 1 mL of ice-cold 80/20 methanol/water.[10]

-

Add a known amount of an appropriate isotopically labeled internal standard (e.g., d3-stearoylcarnitine).

-

Homogenize the tissue using a bead-beating homogenizer (e.g., 60 seconds at 4.5 m/s). Keep the sample cold.[10]

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet debris.[10]

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator or lyophilizer.

4.1.2. Derivatization (Butylation)

-

To the dried extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.[4]

-

Incubate at 60°C for 20 minutes with shaking.[4]

-

Evaporate the butanol to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol/water).[4]

4.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard. A common fragment ion for acylcarnitines is m/z 85.[4]

Mandatory Visualization: Experimental Workflow for this compound Quantification

Caption: A typical workflow for the quantification of this compound from tissue samples.

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol describes a common radiometric assay for measuring ACSL activity.

-

Reaction Mixture: Prepare a reaction mixture containing ATP, coenzyme A, MgCl₂, and a radiolabeled fatty acid (e.g., [¹⁴C]stearic acid) bound to bovine serum albumin (BSA).[1]

-

Sample: Use cell lysates or isolated membrane fractions.

-

Incubation: Incubate the sample with the reaction mixture at 37°C for a defined period.

-

Stopping the Reaction: Terminate the reaction by adding an acidic solution.

-

Extraction: Extract the lipids using a suitable organic solvent system (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄).

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

-

Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.[1]

Carnitine Palmitoyltransferase (CPT) Activity Assay

A common method for measuring CPT activity is the forward radioisotopic assay.

-

Sample: Use isolated mitochondria or cell/tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES, pH 7.4), BSA, palmitoyl-CoA (or stearoyl-CoA), and radiolabeled L-carnitine (e.g., L-[³H]carnitine).[11]

-

Reaction Initiation: Start the reaction by adding the sample to the pre-warmed reaction mixture.

-

Incubation: Incubate at 37°C for a defined time (e.g., 5-15 minutes).[11]

-

Stopping the Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.[11]

-

Extraction: Extract the radiolabeled acylcarnitine product using an organic solvent like butanol.[11]

-

Quantification: Measure the radioactivity in the organic phase by liquid scintillation counting.

Conclusion

The synthesis of this compound is a pivotal process in fatty acid metabolism, enabling the transport of stearic acid into the mitochondria for energy production. This guide has provided a detailed overview of the enzymatic pathway, presented available quantitative data, and offered robust experimental protocols for its investigation. A deeper understanding of this pathway and its regulation is essential for the development of novel therapeutic strategies for a range of metabolic diseases. Further research is warranted to elucidate the specific kinetics of the involved enzymes with stearic acid and its derivatives and to accurately quantify the in vivo concentrations of these metabolites in various physiological and pathological states.

References

- 1. ACSL1 - Wikipedia [en.wikipedia.org]

- 2. ACSL1 acyl-CoA synthetase long chain family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Analysis of Long-chain Acyl-CoA Synthetase 1 in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of stearoyl-CoA desaturase (SCD) contributes muscle atrophy through the excess endoplasmic reticulum stress in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Liver carnitine metabolism after partial hepatectomy in the rat. Effects of nutritional status and inhibition of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACSL1 | Rupa Health [rupahealth.com]

- 11. CPT1alpha over-expression increases long-chain fatty acid oxidation and reduces cell viability with incremental palmitic acid concentration in 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Metabolism and Degradation of Stearoylcarnitine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stearoylcarnitine (C18:0) is an endogenous long-chain acylcarnitine, an ester of carnitine and stearic acid. It is a critical intermediate in cellular energy metabolism, primarily serving as the transport form of stearic acid for its translocation from the cytosol into the mitochondrial matrix, where it undergoes β-oxidation to produce ATP. The metabolism of this compound is tightly regulated and involves a series of enzymatic steps collectively known as the carnitine shuttle. Dysregulation of this compound metabolism is implicated in various metabolic disorders, including type 2 diabetes, cardiovascular disease, and inborn errors of metabolism.[1][2][3] This guide provides a comprehensive overview of the formation, transport, and degradation of this compound, details common experimental protocols for its study, and presents key quantitative data.

The Carnitine Shuttle: Formation and Mitochondrial Transport

The journey of stearic acid from the cytosol to the mitochondrial matrix for oxidation is facilitated by the carnitine shuttle. This process is essential as the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters like stearoyl-CoA.[4][5][6][7]

2.1 Activation of Stearic Acid

Before it can be metabolized, cytosolic stearic acid must first be activated. This reaction is catalyzed by long-chain acyl-CoA synthetase (ACS) on the outer mitochondrial membrane, which attaches coenzyme A (CoA) to stearic acid, forming stearoyl-CoA. This activation step consumes the equivalent of two ATP molecules.[4][6]

2.2 Formation of this compound

The rate-limiting step of long-chain fatty acid oxidation is the conversion of stearoyl-CoA to this compound.[8][9] This transesterification reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[4][8][10][11] CPT1 exchanges the CoA moiety of stearoyl-CoA with L-carnitine.[12]

-

Reaction: Stearoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

-

Enzyme: Carnitine Palmitoyltransferase 1 (CPT1)

-

Location: Outer mitochondrial membrane

CPT1 activity is a crucial regulatory point, primarily inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[8][10] This inhibition ensures that fatty acid oxidation is suppressed when fatty acid synthesis is active.

2.3 Mitochondrial Translocation

Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) .[4][13][14] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free carnitine from the matrix.[4][6]

Degradation of this compound and β-Oxidation

Inside the mitochondrial matrix, this compound is converted back to stearoyl-CoA to enter the β-oxidation spiral.

3.1 Reformation of Stearoyl-CoA

Carnitine Palmitoyltransferase 2 (CPT2) , located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1.[4][13][14] It transfers the stearoyl group from this compound back to a molecule of mitochondrial CoA, reforming stearoyl-CoA and releasing free L-carnitine.[4] The liberated L-carnitine is then transported back to the intermembrane space by CACT to be reused.[4][6]

-

Reaction: this compound + Coenzyme A ⇌ Stearoyl-CoA + L-Carnitine

-

Enzyme: Carnitine Palmitoyltransferase 2 (CPT2)

-

Location: Inner mitochondrial membrane (matrix side)

3.2 Mitochondrial β-Oxidation

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, undergoes nine cycles of β-oxidation in the mitochondrial matrix.[13][15] Each cycle consists of four enzymatic reactions that shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[5][13]

The four steps of each β-oxidation cycle are:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

-

Thiolysis: Ketoacyl-CoA thiolase cleaves the two-carbon acetyl-CoA unit.

After 8 cycles, the final 4-carbon chain is cleaved in the 9th cycle to produce two molecules of acetyl-CoA. The resulting acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate electrons to the electron transport chain to drive ATP synthesis.[5]

Quantitative Data

Quantitative analysis of acylcarnitines is crucial for diagnosing metabolic disorders and for research into metabolic pathways. The following tables summarize relevant quantitative information.

Table 1: Enzymes in this compound Metabolism

| Enzyme | Gene | Location | Substrates | Products | Inhibitors |

|---|---|---|---|---|---|

| Long-Chain Acyl-CoA Synthetase (ACSL) | ACSL1,3,4,5,6 | Outer Mitochondrial Membrane, ER | Stearic Acid, CoA, ATP | Stearoyl-CoA, AMP, PPi | - |

| Carnitine Palmitoyltransferase 1 (CPT1) | CPT1A, CPT1B, CPT1C | Outer Mitochondrial Membrane | Stearoyl-CoA, L-Carnitine | This compound, CoA | Malonyl-CoA, Etomoxir[16] |

| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | This compound, L-Carnitine | - | - |

| Carnitine Palmitoyltransferase 2 (CPT2) | CPT2 | Inner Mitochondrial Membrane | This compound, CoA | Stearoyl-CoA, L-Carnitine | - |

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | ACADVL | Inner Mitochondrial Membrane | Stearoyl-CoA, FAD | trans-Δ²-Octadecenoyl-CoA, FADH₂ | - |

Experimental Protocols

5.1 Protocol 1: Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in biological matrices like plasma, serum, or tissue homogenates.[17][18][19]

Principle: Stable isotope-labeled internal standards are added to the sample for accurate quantification. Acylcarnitines are extracted and separated from other matrix components using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[17][20]

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma or tissue homogenate, add an internal standard solution containing a known concentration of labeled acylcarnitines (e.g., d3-stearoylcarnitine).

-

Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.[19]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 10-15 minutes to separate acylcarnitines based on chain length and polarity.[17]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (the m/z of this compound) to a specific product ion (typically m/z 85, characteristic of the carnitine moiety).

-

Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000848) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 6. 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition Flexbook [courses.lumenlearning.com]

- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 10. The role of carnitine in intracellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving diagnosis of mitochondrial fatty-acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 19. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Stearoylcarnitine's Role in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18), a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed during the transport of stearic acid, a saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and ATP production. While essential for energy homeostasis, the accumulation of this compound and other long-chain acylcarnitines is increasingly recognized as a hallmark of metabolic dysregulation. Elevated levels of this compound are associated with impaired mitochondrial function, insulin (B600854) resistance, and cardiovascular disease. This technical guide provides a comprehensive overview of the function of this compound in cellular energy homeostasis, detailing its metabolic roles, impact on signaling pathways, and its implications in various pathological states. This document includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.

Introduction: The Dual Role of this compound

This compound is an ester of carnitine and stearic acid, an 18-carbon saturated fatty acid. Its primary physiological function is to facilitate the transport of stearic acid across the inner mitochondrial membrane, a critical step for its breakdown through β-oxidation to generate acetyl-CoA for the Krebs cycle and subsequent ATP synthesis.[1] This process, known as the carnitine shuttle, is fundamental for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.

However, a growing body of evidence suggests that the accumulation of this compound and other long-chain acylcarnitines can be detrimental to cellular health.[1] This accumulation can occur when the rate of fatty acid influx into the mitochondria exceeds the capacity of the β-oxidation pathway, leading to a state of "mitochondrial stress."[2] Elevated levels of this compound have been shown to directly impair mitochondrial function, reduce ATP production, and contribute to the pathophysiology of metabolic diseases.[1]

Quantitative Data on this compound Levels

The concentration of this compound in tissues and circulation can vary significantly depending on the metabolic state and the presence of disease. The following tables summarize quantitative data on this compound levels from various studies.

| Condition | Tissue/Fluid | Change in this compound Level | Fold Change/Concentration | Reference |

| Early Neonatal Period (first week) | Dried Blood Spots | Increase | 12% increase | [3] |

| High-Intensity Exercise | Skeletal Muscle | Increase in total long-chain acylcarnitines | Not specified for this compound alone | [4] |

| Prostate Cancer | Prostate Tissue | Increase in cancerous vs. benign tissue | Significantly higher | [5] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Liver | Implied increase due to impaired β-oxidation | Not specified | [6][7] |

Table 1: Changes in this compound Levels in Various Physiological and Pathological States.

| Cell Line/Model | Treatment | Parameter Measured | Result | Reference |

| Zebrafish Embryos | This compound (C18) | ATP Levels | Significantly reduced | [1] |

| Zebrafish Embryos | This compound (C18) | Mitochondrial Function | Significantly reduced | [1] |

| HT29 Colorectal Cancer Cells | Palmitoylcarnitine (C16) | Cell Survival | Decreased | [3] |

| PC3 Prostate Cancer Cells | Palmitoylcarnitine (C16) | IL-6 Gene Expression | Increased | [5] |

| PC3 Prostate Cancer Cells | Palmitoylcarnitine (C16) | Calcium Influx | Rapid increase | [5] |

Table 2: Effects of Long-Chain Acylcarnitines in In Vitro and In Vivo Models.

Signaling Pathways Influenced by this compound

The accumulation of long-chain acylcarnitines, including this compound, can modulate key signaling pathways involved in cellular energy sensing and metabolism.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a critical energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. While a direct, specific effect of this compound on AMPK phosphorylation has yet to be fully elucidated, the mitochondrial dysfunction and reduced ATP production caused by elevated long-chain acylcarnitines can indirectly lead to AMPK activation as a compensatory mechanism. However, in some contexts of chronic lipid overload, impaired AMPK signaling is observed.

Indirect activation of AMPK by this compound-induced energy stress.

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling

PPARα is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid oxidation.[8] Long-chain fatty acids and their derivatives, including acylcarnitines, can act as ligands for PPARα.[9] Activation of PPARα leads to the upregulation of genes encoding for enzymes involved in fatty acid transport (e.g., CPT1A) and β-oxidation.[8][9] This suggests a feedback mechanism where an accumulation of this compound could potentially signal for an increased capacity to metabolize fatty acids.

PPARα signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound.

Measurement of Mitochondrial Respiration

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells in response to this compound using a Seahorse XFe96 Analyzer.

Materials:

-

Isolated mitochondria or permeabilized cells (e.g., cardiomyocytes)

-

Seahorse XF96 Analyzer and consumables

-

Mitochondrial assay solution (MAS)

-

This compound stock solution

-

Substrates and inhibitors: ADP, oligomycin (B223565), FCCP, rotenone/antimycin A

-

Bovine serum albumin (BSA), fatty acid-free

Procedure:

-

Preparation of this compound-BSA Conjugate: Dissolve this compound in ethanol (B145695) and conjugate to fatty acid-free BSA in MAS to ensure solubility and cellular uptake.

-

Mitochondria/Cell Plating: Adhere isolated mitochondria or permeabilized cells to the bottom of a Seahorse XF96 cell culture microplate.

-

Assay Setup: Hydrate the sensor cartridge overnight. On the day of the assay, replace the calibrant with fresh assay medium. Load the injection ports of the sensor cartridge with the desired compounds (e.g., this compound, ADP, oligomycin, FCCP, rotenone/antimycin A).

-

Measurement of OCR: Place the cell plate in the Seahorse analyzer. After an initial equilibration period, measure the basal OCR. Subsequently, inject this compound and monitor the change in OCR. Further injections of ADP (to measure state 3 respiration), oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration) can be performed to dissect the specific effects on the electron transport chain.[10][11]

-

Data Analysis: Normalize OCR data to the amount of protein or number of cells per well. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to this compound.

Workflow for measuring mitochondrial respiration.

Western Blot for Phospho-AMPK

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172 (Thr172) in cells treated with this compound.

Materials:

-

Cell culture (e.g., H9c2 cardiomyocytes)

-

This compound-BSA conjugate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with this compound-BSA conjugate for a specified time course. Include a positive control (e.g., AICAR) and a vehicle control.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total AMPKα to normalize the phospho-AMPK signal.[12][13]

qPCR for PPARα Target Gene Expression

This protocol describes the quantification of mRNA levels of PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4), in cells treated with this compound.

Materials:

-

Cell culture (e.g., HepG2 hepatocytes)

-

This compound-BSA conjugate

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cells with this compound-BSA conjugate for a specified duration. Include a positive control (e.g., a PPARα agonist like WY14643) and a vehicle control.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8][9]

Cellular Uptake of Radiolabeled this compound

This protocol outlines a method to measure the uptake of this compound into cultured cells using a radiolabeled form.

Materials:

-

Cell culture (e.g., C2C12 myotubes)

-

Radiolabeled [³H]- or [¹⁴C]-stearoylcarnitine

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled L-carnitine)

-

Cell lysis buffer

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and grow to confluency.

-

Uptake Assay: Wash the cells with pre-warmed uptake buffer. Initiate the uptake by adding the uptake buffer containing radiolabeled this compound.

-

Time Course: Incubate the cells for various time points (e.g., 1, 5, 10, 30 minutes) at 37°C.

-

Stopping the Uptake: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysate. Determine the rate of uptake over time.[14][15]

Conclusion

This compound is a critical molecule in cellular energy homeostasis, with its primary role being the facilitation of long-chain fatty acid transport for β-oxidation. However, its accumulation is a double-edged sword, serving as a potential indicator and contributor to metabolic diseases. The dysregulation of this compound levels can lead to mitochondrial dysfunction, altered cellular signaling, and ultimately, cellular damage. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted role of this compound and to explore its potential as a biomarker and therapeutic target in a range of metabolic disorders. A deeper understanding of the mechanisms governing this compound homeostasis is crucial for the development of novel strategies to combat metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) [mdpi.com]

- 7. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Comparative Analysis of CTRP-Mediated Effects on Cardiomyocyte Glucose Metabolism: Cross Talk between AMPK and Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Understanding: A Technical Guide to the History and Discovery of Long-Chain Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the scientific journey of understanding long-chain acylcarnitines, from the initial discovery of their parent molecule, L-carnitine, to their contemporary role as critical biomarkers and bioactive molecules in metabolic diseases. This document provides a historical narrative, quantitative data for reference, detailed experimental protocols, and visualizations of key metabolic and experimental pathways.

A Century of Discovery: The History of Long-Chain Acylcarnitines

The story of long-chain acylcarnitines is intrinsically linked to the discovery and characterization of L-carnitine. Initially isolated from muscle tissue in 1905 by Gulewitsch and Krimberg, its structure was elucidated two decades later.[1][2] However, its physiological significance remained a mystery for nearly half a century.

A pivotal breakthrough came in the 1950s through the pioneering work of Irving Fritz and his colleagues. Their research established that carnitine is essential for the oxidation of long-chain fatty acids in mitochondria.[1][3][4][5][6] They demonstrated that mitochondria are impermeable to long-chain fatty acyl-CoAs but can readily transport fatty acylcarnitine esters, thus uncovering the fundamental role of the "carnitine shuttle."[1]

The 1960s saw further characterization of the enzymatic machinery involved, including the identification of carnitine palmitoyltransferase (CPT), the enzyme responsible for the reversible transfer of long-chain fatty acyl groups from coenzyme A to carnitine.[4] This laid the groundwork for understanding how long-chain acylcarnitines are formed and transported into the mitochondrial matrix for β-oxidation.

The clinical relevance of these discoveries became starkly apparent in 1973 with the description of the first cases of systemic carnitine deficiency, a condition leading to lipid storage myopathy.[1][2] This solidified the indispensable role of carnitine and its acylated derivatives in human metabolism.

The advent of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the field. This technology enabled the rapid and simultaneous quantification of a wide range of acylcarnitines from a small sample, such as a dried blood spot.[7][8] This led to the widespread implementation of expanded newborn screening programs for inborn errors of metabolism, including a host of fatty acid oxidation disorders characterized by the accumulation of specific long-chain acylcarnitines.[7][8][9] Today, the acylcarnitine profile is a cornerstone in the diagnosis and monitoring of these conditions.[10][11][12]

More recently, research has expanded beyond the canonical role of long-chain acylcarnitines in fatty acid transport. A growing body of evidence suggests that they may also function as signaling molecules, with elevated levels implicated in the pathophysiology of insulin (B600854) resistance, inflammation, and cardiovascular disease.[3][5][7][13][14][15][16][17][18]

Quantitative Data: Reference Ranges of Long-Chain Acylcarnitines

The following tables summarize the approximate reference ranges for key long-chain acylcarnitines in human plasma and dried blood spots from healthy individuals. It is important to note that these values can vary between laboratories and populations.

Table 1: Reference Ranges of Long-Chain Acylcarnitines in Human Plasma (nmol/mL)

| Acylcarnitine | Carbon Chain | Newborn (≤ 7 days) | Infant/Child (8 days - 7 years) | Adult (≥ 8 years) |

| Palmitoylcarnitine | C16 | 0.05 - 0.50 | 0.05 - 0.70 | 0.05 - 0.40 |

| Palmitoleoylcarnitine | C16:1 | < 0.05 | < 0.06 | < 0.05 |

| Stearoylcarnitine | C18 | 0.02 - 0.20 | 0.02 - 0.30 | 0.02 - 0.20 |

| Oleoylcarnitine | C18:1 | 0.05 - 0.60 | 0.05 - 0.80 | 0.05 - 0.50 |

| Linoleoylcarnitine | C18:2 | 0.02 - 0.30 | 0.02 - 0.40 | 0.02 - 0.30 |

Data compiled from multiple sources and should be considered illustrative.[19][20]

Table 2: Reference Ranges of Long-Chain Acylcarnitines in Neonatal Dried Blood Spots (µmol/L)

| Acylcarnitine | Carbon Chain | 1st - 99th Percentile |

| Myristoylcarnitine | C14 | 0.08 - 1.04 |

| Tetradecenoylcarnitine | C14:1 | 0.09 - 0.50 |

| Palmitoylcarnitine | C16 | 1.10 - 6.50 |

| Palmitoleoylcarnitine | C16:1 | 0.07 - 0.40 |

| Hydroxypalmitoylcarnitine | C16OH | 0.01 - 0.07 |

| This compound | C18 | 0.37 - 2.37 |

| Oleoylcarnitine | C18:1 | 0.42 - 2.21 |

| Hydroxyoleoylcarnitine | C18:1OH | 0.01 - 0.07 |

| Hydroxythis compound | C18OH | 0.01 - 0.04 |

Data adapted from a study on Omani newborns and may vary in other populations.[21]

Experimental Protocols: Quantification of Long-Chain Acylcarnitines by LC-MS/MS

The following is a representative protocol for the quantitative analysis of long-chain acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Sample Preparation

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 10 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 200 µL of a methanol-based internal standard solution containing deuterated acylcarnitine standards (e.g., d3-palmitoylcarnitine) to each plasma aliquot.

-

Protein Precipitation: Vortex the mixture vigorously for 10 minutes to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 3,220 x g for 30 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

3.2. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Separation:

-

Column: A C8 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

-

Flow Rate: A flow rate of 0.5 mL/min is often used.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Precursor and Product Ions: The precursor ion for all acylcarnitines is the protonated molecule [M+H]+. The characteristic product ion for carnitine and its esters results from the neutral loss of the trimethylamine (B31210) group, yielding a fragment at m/z 85.

-

Collision Energy and Other Parameters: These are optimized for each specific acylcarnitine to achieve maximal signal intensity.

-

3.3. Data Analysis

-

Quantification: The concentration of each long-chain acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

-

Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of each acylcarnitine.

Visualizing the Pathways

4.1. The Carnitine Shuttle and Fatty Acid β-Oxidation

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Oxidation.

4.2. Experimental Workflow for LC-MS/MS Analysis of Acylcarnitines

Caption: Workflow for Acylcarnitine Analysis by LC-MS/MS.

4.3. Proposed Pro-inflammatory Signaling by Long-Chain Acylcarnitines

Caption: Proposed Pro-inflammatory Signaling Pathways of LCACs.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]

- 10. Plasma acylcarnitines [testguide.adhb.govt.nz]

- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms Underlying the Pro-Inflammatory Effects of Acylcarnitines & Potential Impacts on Insulin Action - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]

- 15. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acylcarnitine Profile [healthcare.uiowa.edu]

- 20. childrensmn.org [childrensmn.org]

- 21. omjournal.org [omjournal.org]

Stearoylcarnitine and the Fatty Acid Transport Shuttle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane is a critical and tightly regulated step in cellular energy metabolism. This process, known as the carnitine shuttle, is essential for the subsequent β-oxidation of LCFAs to produce ATP. Stearoylcarnitine, the esterified form of stearic acid and carnitine, is a key intermediate in this pathway. Dysregulation of the carnitine shuttle and abnormal levels of acylcarnitines, including this compound, have been implicated in a variety of metabolic diseases, such as insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism.[1] This technical guide provides an in-depth overview of the core mechanisms of the fatty acid transport shuttle with a focus on the involvement of this compound, detailed experimental protocols for its study, and quantitative data where available.

The Carnitine Shuttle: A Three-Step Process

The transport of LCFAs from the cytosol into the mitochondrial matrix is accomplished through the coordinated action of three key enzymatic and transport proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[2][3][4]

-

Activation and Esterification (CPT1): In the outer mitochondrial membrane, long-chain fatty acyl-CoAs, such as stearoyl-CoA, are esterified to carnitine by CPT1. This reaction forms the corresponding acylcarnitine, in this case, this compound, and releases Coenzyme A (CoA).[2][5] CPT1 is considered the rate-limiting step of long-chain fatty acid oxidation.[6]

-

Translocation (CACT): this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[3][7][8] This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is imported into the matrix in exchange for one molecule of free carnitine being exported to the intermembrane space.[9]

-

Re-esterification (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the acyl group from this compound back to mitochondrial CoA, reforming stearoyl-CoA and releasing free carnitine.[2][4] The regenerated stearoyl-CoA is then available for β-oxidation, while the free carnitine is transported back to the cytosol by CACT to continue the shuttle.

Quantitative Data on the Carnitine Shuttle Components

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

| Substrate | Organism/Tissue | Km | Vmax | Reference |

| Palmitoyl-CoA | Rat Liver | 2.5 - 10 µM | 1-5 nmol/min/mg protein | [10] |

| Oleoyl-CoA | Rat Liver | 3.2 µM | Not Reported | [7] |

| L-Carnitine | Rat Liver | 250 - 500 µM | Not Reported | [1] |

Note: Specific Km and Vmax values for stearoyl-CoA with CPT1 were not found in the reviewed literature. However, studies on substrate specificity indicate that stearoyl-CoA is a viable substrate for CPT1.

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)

| Substrate | Organism/Tissue | Km | Vmax | Reference |

| Palmitoylcarnitine | Rat Liver (reconstituted) | 2.6 µM | 15.6 µmol/min/g protein | [11] |

| L-Carnitine | Rat Heart Mitochondria | 0.38 - 1.50 mM | 0.20 - 0.34 nmol/mg/min | [12] |

Note: Specific Km and Vmax values for this compound with CACT were not found in the reviewed literature. The affinity of CACT is generally higher for longer-chain acylcarnitines.[13]

Table 3: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)

| Substrate | Organism/Tissue | Km | Vmax | Reference |

| Palmitoylcarnitine | Human (recombinant) | 160 µM | Not Reported | [14] |

| L-Carnitine | Human (recombinant) | 390 µM | Not Reported | [14] |

Note: Specific Km and Vmax values for this compound with CPT2 were not found in the reviewed literature. CPT2 is known to be active with C18 acyl-CoA esters.[15]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in this compound transport and its analysis, the following diagrams have been generated using the DOT language.

Figure 1: The Carnitine Shuttle for this compound Transport.

Figure 2: Workflow for Measuring CPT1 Activity.

Figure 3: Workflow for this compound Quantification.

Detailed Experimental Protocols

Isolation of Mitochondria from Tissues or Cultured Cells

Objective: To obtain a mitochondrial fraction for use in transport and enzyme activity assays.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Differential centrifuge

-

Dounce homogenizer

-

Bradford assay reagents for protein quantification

Protocol:

-

Mince fresh tissue or harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the tissue or cell pellet in ice-cold homogenization buffer.

-

Homogenize the sample using a Dounce homogenizer on ice. The number of strokes will vary depending on the tissue or cell type.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

-

Determine the protein concentration of the mitochondrial fraction using the Bradford assay.

Measurement of Carnitine Palmitoyltransferase 1 (CPT1) Activity

Objective: To quantify the rate of this compound formation from stearoyl-CoA and carnitine.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES-KOH, pH 7.4)

-

L-[methyl-³H]carnitine

-

Stearoyl-CoA

-

Bovine serum albumin (BSA, fatty acid-free)

-

Perchloric acid

-

n-Butanol

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, L-[methyl-³H]carnitine, and BSA.

-

Pre-incubate the mitochondrial suspension in the reaction mixture at 37°C for a few minutes.

-

Initiate the reaction by adding stearoyl-CoA.

-

After a defined incubation time (e.g., 2-5 minutes), stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Extract the radiolabeled this compound from the supernatant by adding n-butanol and vortexing.

-

Separate the butanol phase (containing the this compound) from the aqueous phase by centrifugation.

-

Wash the butanol phase with water to remove any remaining unincorporated L-[methyl-³H]carnitine.

-

Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the CPT1 activity based on the amount of radiolabeled product formed per unit time per milligram of mitochondrial protein.

In Vitro Reconstitution and Transport Assay of Carnitine-Acylcarnitine Translocase (CACT)

Objective: To measure the transport activity of CACT in a controlled, artificial membrane system.

Materials:

-

Purified CACT protein (can be overexpressed and purified from E. coli)

-

Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

-

[³H]this compound or other radiolabeled acylcarnitine

-

Sephadex G-75 column

-

Liposome preparation equipment (e.g., sonicator or extruder)

Protocol:

-

Prepare proteoliposomes by incorporating the purified CACT protein into a lipid bilayer. This can be achieved by methods such as sonication, freeze-thaw cycles, or detergent removal.

-

Load the proteoliposomes with a high concentration of unlabeled carnitine by incubation.

-

Remove external carnitine by passing the proteoliposomes through a Sephadex G-75 column.

-

Initiate the transport assay by adding [³H]this compound to the external medium of the carnitine-loaded proteoliposomes.

-

At various time points, stop the transport by adding an inhibitor (e.g., mersalyl) or by rapidly passing the proteoliposomes through a cation exchange column to separate the external from the internal radiolabel.

-

Measure the radioactivity inside the proteoliposomes using scintillation counting.

-

Calculate the rate of this compound transport. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of external [³H]this compound.

Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in biological samples.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

Internal standard (e.g., [d3]-stearoylcarnitine)

-

Methanol

-

Butanolic HCl (for derivatization)

-

LC-MS/MS system

Protocol:

-

To a known amount of the biological sample, add a known amount of the internal standard.

-

Precipitate proteins by adding cold methanol and centrifuge to collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

For butylation, reconstitute the dried extract in butanolic HCl and heat at 65°C for 15 minutes. This derivatization improves chromatographic separation and ionization efficiency.

-

Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. The acylcarnitines are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of this compound.[15]

Conclusion

This compound is a central player in the transport of stearic acid into the mitochondria for energy production. The carnitine shuttle, a finely tuned system of enzymes and transporters, ensures the efficient and regulated flux of long-chain fatty acids. Understanding the intricacies of this process, including the specific kinetics of this compound transport, is crucial for elucidating the pathophysiology of various metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of this compound and the carnitine shuttle in health and disease, paving the way for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies on the kinetic parameters and product analyses of chicken and rat liver and yeast fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in the sensitivity of carnitine palmitoyltransferase to inhibition by malonyl-CoA are due to differences in Ki values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 10. Rapid switch of hepatic fatty acid metabolism from oxidation to esterification during diurnal feeding of meal-fed rats correlates with changes in the properties of acetyl-CoA carboxylase, but not of carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of residues within the carnitine/acylcarnitine translocase RX2PANAAXF distinct motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F [mdpi.com]

- 15. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of Stearoylcarnitine in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when a stearoyl group from stearoyl-CoA is transferred to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1). This conversion allows for the transport of long-chain fatty acids, such as stearic acid, from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce ATP. The concentration of this compound in human plasma is a key biomarker for assessing the efficiency of fatty acid oxidation and can be indicative of certain metabolic disorders. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, the methodologies for its quantification, and its role in cellular signaling pathways.

Data Presentation: Physiological Plasma Concentrations of this compound

The physiological concentration of this compound in the plasma of healthy human adults is typically in the low micromolar range. However, obtaining a consensus on a precise reference range is challenging due to variations in analytical methods, study populations, and subject conditions such as age and fasting status. The following table summarizes available quantitative data for this compound in healthy individuals.

| Study Population | Number of Subjects (n) | Mean Concentration (µmol/L) | Standard Deviation (SD) (µmol/L) | Concentration Range (µmol/L) | Analytical Method | Reference |

| Healthy Subjects | Not Specified | - | - | 0.00 - 0.20 | Not Specified | [1] |

| Healthy Subjects | 46 | 0.043 | 0.011 | Not Reported | Not Specified |

Note: The available data on mean and standard deviation for this compound in healthy populations is limited. The reference range provided is from a general compilation of acylcarnitine reference values.

Experimental Protocols: Quantification of this compound in Human Plasma

The gold standard for the quantification of this compound and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and the ability to multiplex the analysis of various acylcarnitines in a single run.

Key Experimental Steps:

-

Sample Preparation:

-

Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Protein Precipitation: To remove interfering proteins, a solvent such as methanol (B129727) or acetonitrile (B52724) is added to the plasma sample.

-